An In-depth Technical Guide to the Chemical Properties of 6-Methoxyquinazolin-4-ol
An In-depth Technical Guide to the Chemical Properties of 6-Methoxyquinazolin-4-ol
Introduction: The Quinazolinone Core and the Significance of 6-Methoxyquinazolin-4-ol
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, consisting of fused benzene and pyrimidine rings, is the foundation for numerous approved therapeutics and clinical candidates. Within this important class of molecules, 6-Methoxyquinazolin-4-ol (also known as 6-methoxy-4(3H)-quinazolinone) serves as a pivotal building block, particularly in the synthesis of targeted cancer therapies. Its strategic methoxy substitution influences electronic properties and provides a metabolic blocking point, making it a highly valuable intermediate for researchers in drug discovery and development. This guide offers a comprehensive overview of its chemical properties, synthesis, and reactivity, providing the technical insights necessary for its effective application in a research setting.
Nomenclature, Structure, and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. 6-Methoxyquinazolin-4-ol exists in a tautomeric equilibrium with its quinazolin-4-ol form, though it is predominantly found as the 4-oxo tautomer.
Chemical Structure and Tautomerism
The compound primarily exists as the keto-form, 6-methoxy-4(3H)-quinazolinone, which is in equilibrium with its enol-form, 6-methoxyquinazolin-4-ol. This tautomerism is a key feature of its chemical reactivity.
Caption: Tautomeric equilibrium of 6-Methoxyquinazolin-4-ol.
Physicochemical and Identification Data
The fundamental properties of 6-Methoxyquinazolin-4-ol are summarized below. These values are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Citation(s) |
| IUPAC Name | 6-methoxy-3H-quinazolin-4-one | [1] |
| Synonym(s) | 6-Methoxyquinazolin-4-ol, 6-methoxy-4(3H)-quinazolinone | [1] |
| CAS Number | 19181-64-7 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 242-243°C | [2] |
| Boiling Point | 361.8°C | [2] |
| Storage | Store at room temperature in a dry, sealed container | [1][2] |
Synthesis and Mechanistic Insights
The construction of the quinazolinone ring system is a well-established field, with the Niementowski quinazolinone synthesis being a classical and highly versatile method.[3] Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of this transformation.[1][4]
The Niementowski Quinazolinone Synthesis
The most common route to 6-Methoxyquinazolin-4-ol is a variation of the Niementowski synthesis, which involves the condensation of the appropriately substituted anthranilic acid (2-amino-5-methoxybenzoic acid) with formamide.[5] The reaction is typically performed at elevated temperatures and proceeds via an N-acylanthranilic acid intermediate, which undergoes intramolecular cyclization and dehydration.
Reaction Mechanism
The causality of the Niementowski synthesis is a two-stage process:
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Acylation: The amino group of the anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide. This initial step forms an o-amidobenzamide intermediate.
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Cyclization/Dehydration: Under thermal conditions, the intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbonyl. The subsequent elimination of a water molecule yields the stable, aromatic quinazolinone ring system.
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) represents a significant process improvement over conventional heating, drastically reducing reaction times from hours to minutes and often increasing yields.[1][6] The protocol below is a self-validating system; completion can be monitored by Thin Layer Chromatography (TLC), and the product can be validated by melting point and spectroscopic analysis.
Objective: To synthesize 6-Methoxy-4(3H)-quinazolinone from 2-amino-5-methoxybenzoic acid and formamide.
Materials:
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2-Amino-5-methoxybenzoic acid
-
Formamide (reagent grade)
-
Ethanol
-
Deionized Water
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Microwave Synthesis Reactor
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Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-5-methoxybenzoic acid (1.0 eq) and formamide (10-15 eq). Causality Note: A large excess of formamide is used as it serves as both the reactant and the solvent.
-
Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature of 170°C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel. Expertise Note: The reaction time and temperature are starting points and may require optimization. Progress can be monitored by running TLCs on aliquots taken from trial runs (Mobile Phase: e.g., Ethyl Acetate/Hexane 7:3).
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Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into cold water (approx. 20-30 mL).
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Precipitation: The crude product will precipitate out of the aqueous solution. Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual formamide.
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Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure 6-Methoxy-4(3H)-quinazolinone as a solid.
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Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring NMR and IR spectra. The melting point should be sharp and consistent with the literature value (242-243°C).[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's poor solubility in less polar solvents.
Expected ¹H NMR (DMSO-d₆, 400 MHz) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | br s | 1H | NH (amide) |
| ~8.0 | s | 1H | H-2 |
| ~7.8 | d | 1H | H-5 |
| ~7.4 | dd | 1H | H-7 |
| ~7.1 | d | 1H | H-8 |
| 3.87 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly. The broad singlet for the N-H proton is characteristic and its integration is a key indicator.
Expected ¹³C NMR (DMSO-d₆, 101 MHz) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (C-4) |
| ~156 | C-6 |
| ~148 | C-8a |
| ~145 | C-2 |
| ~127 | C-5 |
| ~125 | C-7 |
| ~121 | C-4a |
| ~108 | C-8 |
| ~56 | -OC H₃ |
Insight: The ¹³C NMR chemical shift of the methoxy carbon (~56 ppm) is highly characteristic for an aromatic methoxy group that is not sterically hindered.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically analyzed as a solid using a KBr pellet.
Expected IR (KBr, cm⁻¹) Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Broad | N-H stretching (amide) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching (-OCH₃) |
| ~1680 | Strong | C=O stretching (amide I) |
| ~1610 | Strong | C=N, C=C stretching |
| ~1235 | Strong | Asymmetric C-O-C stretching |
Protocol for NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and gently warm it while agitating (e.g., using a vortex mixer) to fully dissolve the sample. A clear, homogenous solution is required for high-quality spectra.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.
Chemical Reactivity and Applications in Drug Discovery
6-Methoxyquinazolin-4-ol is not typically an end-product but rather a versatile scaffold for further chemical modification. Its reactivity is centered around the N3-H, the C4-oxo group, and the aromatic ring.
Key Reaction Pathways
The quinazolinone core can be elaborated into more complex structures essential for creating potent pharmaceutical agents.
-
N-Alkylation/Arylation: The proton at the N3 position is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation to introduce substituents.
-
Conversion to 4-Chloroquinazoline: The C4-oxo group can be converted to a reactive chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This 4-chloroquinazoline is a key intermediate, as the chlorine is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions, commonly with anilines.
-
Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, though the existing substituents will direct the position of new groups.
Caption: Key synthetic transformations of 6-Methoxyquinazolin-4-ol.
Application as a Kinase Inhibitor Scaffold
The primary application of this molecule is as a building block for ATP-competitive kinase inhibitors.[2] Many inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer, are based on the 4-anilinoquinazoline scaffold. The synthesis of these drugs often begins with a quinazolinone like 6-Methoxyquinazolin-4-ol, which is converted to the 4-chloro derivative and then reacted with a substituted aniline to form the final drug substance.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. The Globally Harmonized System (GHS) classification provides a summary of the known hazards.
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT SE 3 | H335: May cause respiratory irritation |
Data sourced from vendor safety information.[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-Methoxyquinazolin-4-ol is a deceptively simple molecule that holds significant value in the field of medicinal chemistry. Its straightforward synthesis via the Niementowski reaction, coupled with its versatile reactivity, makes it an indispensable scaffold for the construction of complex, biologically active compounds. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reaction pathways—as detailed in this guide—is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.
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